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Compound of Interest

Compound Name: PD-166285-d4

Cat. No.: B564866 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PD-166285 is a potent, ATP-competitive, multi-targeted tyrosine kinase inhibitor. Its deuterated

form, PD-166285-d4, is often used in pharmacokinetic studies to differentiate it from its non-

deuterated counterpart. This document provides detailed application notes and protocols for

the use of PD-166285-d4, with a primary focus on the recommended solvent and its application

in in vitro studies. PD-166285 has been shown to inhibit several key signaling kinases,

including Wee1, Src, fibroblast growth factor receptor 1 (FGFR1), epidermal growth factor

receptor (EGFR), and platelet-derived growth factor receptor beta (PDGFRβ).[1][2] Its ability to

abrogate the G2/M cell cycle checkpoint makes it a valuable tool for cancer research.[3][4]

Data Presentation
The inhibitory activity of PD-166285 against various kinases is summarized in the table below.

These values are critical for determining the appropriate concentrations for in vitro experiments.
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Target Kinase IC₅₀ (nM)

Wee1 24[3][5]

Myt1 72[3][5]

Src 8.4 ± 2.3[1]

FGFR1 39.3 ± 2.8[1]

EGFR 87.5 ± 13.7[1]

PDGFRβ 98.3 ± 7.9[1]

Chk1 3433[3]

Mitogen-activated protein kinase (MAPK) 5000[1]

Protein Kinase C (PKC) 22700[1]

Note: The IC₅₀ values presented are for the non-deuterated PD-166285. The biological activity

of the deuterated form (PD-166285-d4) is expected to be comparable.

Recommended Solvent and Stock Solution
Preparation
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing

stock solutions of PD-166285-d4.[2]

Protocol for Stock Solution Preparation (10 mM):

Materials:

PD-166285-d4 (solid form)

Anhydrous dimethyl sulfoxide (DMSO)

Sterile, polypropylene microcentrifuge tubes

Procedure: a. Allow the vial of solid PD-166285-d4 to equilibrate to room temperature before

opening to prevent moisture condensation. b. Calculate the volume of DMSO required to
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achieve a 10 mM stock solution. The molecular weight of PD-166285 is 512.4 g/mol ; the

molecular weight of PD-166285-d4 will be slightly higher due to the deuterium atoms. Use

the specific molecular weight provided on the product's datasheet for accurate calculations.

c. Aseptically add the calculated volume of DMSO to the vial containing the solid PD-
166285-d4. d. Vortex the solution for several minutes to ensure the compound is completely

dissolved. Gentle warming in a 37°C water bath can aid dissolution if precipitation is

observed.[6] e. Aliquot the stock solution into smaller volumes in sterile polypropylene tubes

to avoid repeated freeze-thaw cycles.

Storage:

Store the 10 mM stock solution at -20°C for long-term storage (months).

For short-term storage (weeks), the solution can be kept at 4°C.

Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of PD-166285-d4
on a specific kinase of interest.

Preparation of Working Solutions: a. Thaw a vial of the 10 mM PD-166285-d4 stock solution.

b. Prepare serial dilutions of the stock solution in the appropriate kinase assay buffer to

achieve the desired final concentrations for the assay. It is crucial to maintain a final DMSO

concentration below 0.1% in the assay to minimize solvent effects.[7]

Kinase Reaction: a. In a microplate, combine the recombinant kinase, its specific substrate,

and the diluted PD-166285-d4. b. Initiate the kinase reaction by adding ATP. c. Incubate the

reaction at the optimal temperature (typically 30°C or 37°C) for the specified duration.

Detection and Analysis: a. Terminate the reaction and quantify the kinase activity using a

suitable detection method (e.g., phosphorylation-specific antibodies, radiometric assays, or

luminescence-based ATP detection). b. Plot the kinase activity against the concentration of

PD-166285-d4 to determine the IC₅₀ value.

Cell-Based Assay: G2/M Checkpoint Abrogation
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This protocol describes how to evaluate the ability of PD-166285-d4 to abrogate the G2/M

checkpoint in cancer cells, a key mechanism of its anti-cancer activity.[3][4]

Cell Culture: a. Culture cancer cells (e.g., HT-29 or HeLa) in the recommended growth

medium until they reach approximately 70-80% confluency.

Treatment: a. Induce G2/M arrest by treating the cells with a DNA-damaging agent (e.g.,

ionizing radiation or etoposide). b. Following the induction of cell cycle arrest, treat the cells

with varying concentrations of PD-166285-d4 (e.g., 0.1 to 1 µM). A common effective

concentration is 0.5 µM.[4][5] Include a vehicle control (DMSO) group. c. Incubate the cells

for a suitable period (e.g., 4-24 hours).

Analysis: a. Harvest the cells and fix them in ethanol. b. Stain the cells with a DNA-binding

dye (e.g., propidium iodide) and a marker for mitosis (e.g., anti-phospho-histone H3

antibody). c. Analyze the cell cycle distribution and the percentage of mitotic cells using flow

cytometry. A significant increase in the mitotic population in the PD-166285-d4 treated group

compared to the control indicates G2/M checkpoint abrogation.
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Caption: PD-166285 inhibits multiple receptor and non-receptor tyrosine kinases, as well as the

cell cycle kinase Wee1.
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Caption: Workflow for assessing G2/M checkpoint abrogation by PD-166285-d4 in cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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